molecular formula C21H29ClN2O2S B15184746 N-((4-(Ethylsulphonyl)phenyl)benzyl)-1-methylpyrrolidine-2-methylamine monohydrochloride CAS No. 93980-95-1

N-((4-(Ethylsulphonyl)phenyl)benzyl)-1-methylpyrrolidine-2-methylamine monohydrochloride

Cat. No.: B15184746
CAS No.: 93980-95-1
M. Wt: 409.0 g/mol
InChI Key: CTNVRBUSYTVCHQ-UHFFFAOYSA-N
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Description

N-((4-(Ethylsulphonyl)phenyl)benzyl)-1-methylpyrrolidine-2-methylamine monohydrochloride is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic and heterocyclic elements, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(Ethylsulphonyl)phenyl)benzyl)-1-methylpyrrolidine-2-methylamine monohydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(ethylsulphonyl)benzyl chloride with 1-methylpyrrolidine in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((4-(Ethylsulphonyl)phenyl)benzyl)-1-methylpyrrolidine-2-methylamine monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethylsulphonyl group can be oxidized to form sulfone derivatives.

    Reduction: The aromatic rings can undergo reduction reactions to form more saturated compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be employed under mild conditions to achieve substitution at the benzyl position.

Major Products Formed

Scientific Research Applications

N-((4-(Ethylsulphonyl)phenyl)benzyl)-1-methylpyrrolidine-2-methylamine monohydrochloride has been explored for its applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Studied for its pharmacological properties, including potential therapeutic effects.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((4-(Ethylsulphonyl)phenyl)benzyl)-1-methylpyrrolidine-2-methylamine monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(Methylsulfonyl)phenyl)benzylamine: Similar structure but with a methylsulfonyl group instead of an ethylsulphonyl group.

    N-(4-(Ethylsulfonyl)phenyl)benzylamine: Similar structure but without the pyrrolidine moiety.

    N-(4-(Ethylsulfonyl)phenyl)benzylpyrrolidine: Similar structure but without the methylamine group.

Uniqueness

N-((4-(Ethylsulphonyl)phenyl)benzyl)-1-methylpyrrolidine-2-methylamine monohydrochloride is unique due to the combination of its ethylsulphonyl group, benzyl moiety, and pyrrolidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

CAS No.

93980-95-1

Molecular Formula

C21H29ClN2O2S

Molecular Weight

409.0 g/mol

IUPAC Name

1-(4-ethylsulfonylphenyl)-N-[(1-methylpyrrolidin-2-yl)methyl]-1-phenylmethanamine;hydrochloride

InChI

InChI=1S/C21H28N2O2S.ClH/c1-3-26(24,25)20-13-11-18(12-14-20)21(17-8-5-4-6-9-17)22-16-19-10-7-15-23(19)2;/h4-6,8-9,11-14,19,21-22H,3,7,10,15-16H2,1-2H3;1H

InChI Key

CTNVRBUSYTVCHQ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)NCC3CCCN3C.Cl

Origin of Product

United States

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